

An In-depth Technical Guide to 2-Amino-4,6-dimethylpyridine-3-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B1266787

[Get Quote](#)

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological activities of **2-Amino-4,6-dimethylpyridine-3-carboxamide**, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included to provide a broader context and potential avenues for future research.

Core Properties

2-Amino-4,6-dimethylpyridine-3-carboxamide, also known as 2-amino-4,6-dimethylnicotinamide, is a heterocyclic organic compound with the molecular formula C₈H₁₁N₃O.[1] Its structure features a pyridine ring substituted with two methyl groups, an amino group, and a carboxamide group.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. While experimental data for some properties are scarce, computed values from reliable databases offer valuable insights.

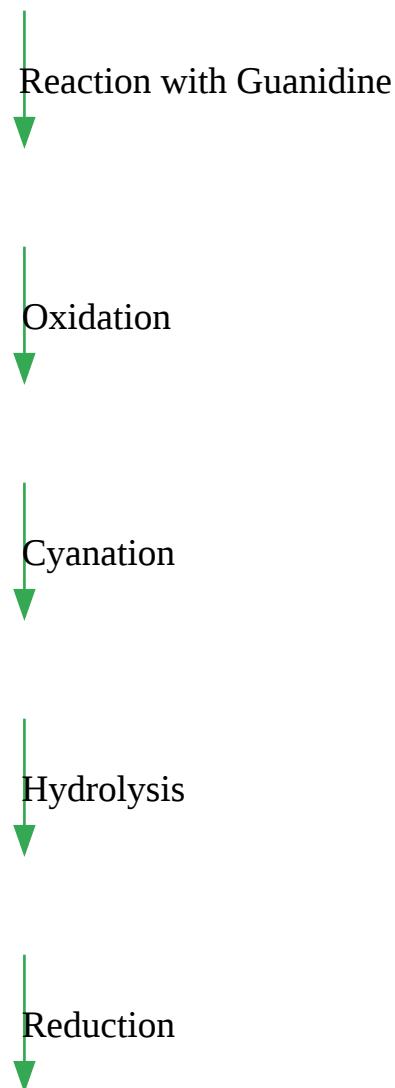
Property	Value	Source
Molecular Formula	C ₈ H ₁₁ N ₃ O	PubChem[1]
Molecular Weight	165.19 g/mol	PubChem[1]
IUPAC Name	2-amino-4,6-dimethylpyridine-3-carboxamide	PubChem[1]
CAS Number	7144-20-9	PubChem[1]
Melting Point	156.5°C	BOC Sciences[2]
Boiling Point	268.3 ± 40.0°C at 760 mmHg	BOC Sciences[2]
Density	1.212 ± 0.06 g/cm ³	BOC Sciences[2]
InChI Key	UYDGECQHZQNTQS-UHFFFAOYSA-N	PubChem[1]
SMILES	CC1=CC(=NC(=C1C(=O)N)N)C	PubChem[1]

Note: The melting and boiling points are from a commercial supplier and may not be from peer-reviewed sources.

Spectral Data

Detailed experimental spectral data for **2-Amino-4,6-dimethylpyridine-3-carboxamide** is not readily available in the public domain. However, based on the analysis of related structures, the following spectral characteristics can be anticipated:

- ¹H NMR: The spectrum would likely show singlets for the two methyl groups, a singlet for the pyridine ring proton, and broad signals for the amino and amide protons.
- ¹³C NMR: The spectrum would exhibit signals for the two distinct methyl carbons, the carbons of the pyridine ring, and a signal for the carbonyl carbon of the carboxamide group.
- FT-IR: Characteristic peaks would be expected for N-H stretching of the amino and amide groups, C-H stretching of the methyl and aromatic groups, C=O stretching of the amide, and C=C and C=N stretching of the pyridine ring.


- Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Amino-4,6-dimethylpyridine-3-carboxamide** is not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related nicotinamide and 2-aminopyridine derivatives. A potential synthetic workflow is outlined below.

Proposed Synthetic Workflow

The synthesis could potentially be achieved through a multi-step process starting from a readily available precursor like acetylacetone.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis workflow for 2-Amino-4,6-dimethylpyridine-3-carboxamide.

General Experimental Protocol (Hypothetical)

- Synthesis of 2-Amino-4,6-dimethylpyridine: This precursor can be synthesized by reacting acetylacetone with a guanidine salt in an aqueous alkaline medium.[\[3\]](#)

- Oxidation to 2-Nitro-4,6-dimethylpyridine: The amino group of 2-amino-4,6-dimethylpyridine could be converted to a nitro group through oxidation.
- Introduction of the Cyano Group: A cyanation reaction would introduce the nitrile group at the 3-position of the pyridine ring.
- Hydrolysis to Carboxamide: The nitrile group can be hydrolyzed to a carboxamide group under acidic or basic conditions.
- Reduction of the Nitro Group: Finally, the nitro group would be reduced back to an amino group to yield the target compound.

It is crucial to note that this is a proposed pathway and would require experimental validation and optimization.

Biological Activity and Potential Applications

While there is a lack of direct studies on the biological activity of **2-Amino-4,6-dimethylpyridine-3-carboxamide**, research on structurally similar compounds provides insights into its potential pharmacological relevance.

Antileishmanial Activity

Derivatives of the parent pharmacophore, 2-amino-4,6-dimethylpyridine, have demonstrated promising antileishmanial activity. Specifically, a water-soluble furan-2-carboxamide derivative inhibited the growth of *Leishmania mexicana* promastigotes and intracellular amastigotes with IC_{50} values of 69 ± 2 and $89 \pm 9 \mu M$, respectively.^[4] In vivo studies in mice showed a significant reduction in the parasite burden in the lymph nodes, spleen, and liver.^[4] The proposed mechanism of action involves the reduction of protein and DNA synthesis in the parasite.^[4]

Cholinesterase Inhibition

Various aryl(alkyl)carboxamide derivatives of 2-amino-4,6-dimethylpyridine have been identified as moderate inhibitors of acetylcholinesterase and butyrylcholinesterase. Quantitative structure-activity relationship (QSAR) studies have indicated that the binding affinity is enhanced by an increase in molecular volume and the replacement of the amide oxygen with

sulfur. This suggests a potential, albeit weaker, affinity for cholinesterases compared to specific inhibitors like tacrine. The dual nature of some of these compounds, exhibiting both anti-inflammatory and cholinesterase-inhibiting properties, makes them interesting candidates for research in neurodegenerative diseases like Alzheimer's disease.

Antimicrobial and Antifungal Potential

The pyridine-3-carboxamide scaffold is a common feature in various compounds with demonstrated antimicrobial and antifungal activities. For instance, certain 6-oxo-pyridine-3-carboxamide derivatives have shown broad-spectrum antibacterial activity, with some being equipotent to ampicillin and gentamicin.^[5] Additionally, some compounds in this class have exhibited antifungal activity comparable to amphotericin B against *Aspergillus fumigatus*.^[5]

Anticancer Potential

Recent studies on dimethylpyridine-3-carboxamide derivatives have revealed their potential as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in cancer progression.^[6] These derivatives have also shown cytotoxic activity against various cancer cell lines.^[6] This highlights a potential avenue for investigating the anticancer properties of **2-Amino-4,6-dimethylpyridine-3-carboxamide**.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of **2-Amino-4,6-dimethylpyridine-3-carboxamide** are not readily available. The following are generalized protocols based on the literature for related compounds.

General Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on other pyridine derivatives.

[Click to download full resolution via product page](#)**Figure 2:** General workflow for an MTT cytotoxicity assay.

- Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a suitable density and incubate for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of **2-Amino-4,6-dimethylpyridine-3-carboxamide** and a vehicle control.
- Incubation: Incubate the treated cells for 48 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC_{50}) values.

Conclusion

2-Amino-4,6-dimethylpyridine-3-carboxamide is a compound with a chemical structure that suggests potential for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. While specific experimental data for this molecule is limited, the available information on related compounds provides a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and therapeutic potential of this and similar pyridine derivatives. Future work should focus on obtaining robust experimental data for its physicochemical properties, developing and optimizing a synthetic route, and conducting comprehensive biological screening to elucidate its mechanism of action and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4,6-dimethylpyridine-3-carboxamide | C8H11N3O | CID 252216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-4,6-dimethylpyridine-3-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266787#2-amino-4-6-dimethylpyridine-3-carboxamide-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com